2-Iodo-3,4,5-trimethoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73252-53-6 |
|---|---|
Molecular Formula |
C10H11IO4 |
Molecular Weight |
322.10 g/mol |
IUPAC Name |
2-iodo-3,4,5-trimethoxybenzaldehyde |
InChI |
InChI=1S/C10H11IO4/c1-13-7-4-6(5-12)8(11)10(15-3)9(7)14-2/h4-5H,1-3H3 |
InChI Key |
AVNJIXMQIQVSML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)I)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 3,4,5 Trimethoxybenzaldehyde
Direct Electrophilic Iodination of 3,4,5-Trimethoxybenzaldehyde (B134019) Precursors
The introduction of an iodine atom onto the aromatic ring of 3,4,5-trimethoxybenzaldehyde is accomplished via electrophilic aromatic substitution. The electron-donating nature of the three methoxy (B1213986) groups activates the benzene (B151609) ring, facilitating the attack by an electrophilic iodine source. However, the key challenge lies in achieving regioselectivity, specifically targeting the C2 position.
Regioselective Iodination Utilizing N-Iodosuccinimide (NIS) and Trifluoroacetic Acid Conditions
A highly effective and mild method for the regioselective iodination of electron-rich aromatic compounds involves the use of N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA). organic-chemistry.orgerowid.org This combination has proven to be an excellent reagent system for the iodination of activated aromatic compounds, offering high yields and short reaction times at room temperature. organic-chemistry.orgerowid.org
The reaction mechanism is believed to involve the in situ formation of a highly reactive electrophilic species, iodine trifluoroacetate (B77799), which facilitates the iodination. erowid.org The use of catalytic TFA is crucial as it enhances the electrophilicity of the iodine source, allowing the reaction to proceed efficiently under mild conditions. organic-chemistry.orgerowid.org This method is particularly advantageous as it avoids the use of hazardous or toxic reagents and high reaction temperatures often required by other iodination protocols. erowid.org
Table 1: Regioselective Iodination of Methoxy Aromatic Derivatives with NIS and Catalytic TFA
| Entry | Substrate | Time | Yield (%) |
|---|---|---|---|
| 1 | 1,3-Dimethoxybenzene | 5 min | 98 |
| 2 | 1,2-Dimethoxybenzene | 5 min | 97 |
| 3 | 1,4-Dimethoxybenzene | 1 h | 98 |
| 4 | Anisole | 1 h | 95 |
| 5 | 1,3,5-Trimethoxybenzene | 4 h | 96 |
This table is based on data for similar methoxy aromatic derivatives, illustrating the general efficacy of the NIS/TFA system. erowid.org
Alternative Iodination Protocols: Application of Iodine/Silver Trifluoroacetate Reagent Systems
An alternative and successful protocol for the iodination of related trimethoxy-substituted aromatic compounds involves the combination of iodine and silver trifluoroacetate (AgTFA). researchgate.net This reagent system has been effectively used for the iodination of 3,4,5-trimethoxybenzoic acid, a closely related precursor. researchgate.net The reaction generates a highly reactive iodinating agent, trifluoroacetyl hypoiodite, in situ. researchgate.net This method has been shown to produce iodinated products in quantitative yields and excellent purity. researchgate.net
Optimization of Reaction Parameters for High Yields in Preparative Synthesis
The optimization of reaction parameters is a critical aspect of preparative synthesis to maximize yield and purity while minimizing costs and environmental impact. beilstein-journals.org For the synthesis of 2-Iodo-3,4,5-trimethoxybenzaldehyde, key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.
For the NIS/TFA system, research has shown that using N-iodosuccinimide (1.1 equivalents) and catalytic trifluoroacetic acid (0.3 equivalents) in acetonitrile (B52724) provides excellent results for activated aromatic compounds. erowid.org The reactions are often complete within minutes to a few hours at room temperature. organic-chemistry.orgerowid.org
In the case of the iodine/silver trifluoroacetate system, modifications to the experimental setup, such as avoiding large amounts of chlorinated solvents, have been shown to improve the efficiency of the synthetic process. researchgate.net
Modern approaches to reaction optimization often employ high-throughput experimentation (HTE) and machine learning algorithms. beilstein-journals.orgsemanticscholar.org These methods allow for the rapid screening of multiple variables simultaneously, leading to the identification of optimal conditions in a shorter timeframe. nih.govresearchgate.net For instance, design of experiments (DOE) and response surface methodology (RSM) can be used to systematically investigate the effects of variables like temperature and reagent ratios on the reaction yield. echemcom.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,4,5-Trimethoxybenzaldehyde |
| N-Iodosuccinimide (NIS) |
| Trifluoroacetic Acid (TFA) |
| Iodine |
| Silver Trifluoroacetate (AgTFA) |
| 3,4,5-Trimethoxybenzoic acid |
| Trifluoroacetyl hypoiodite |
| 1,3-Dimethoxybenzene |
| 1,2-Dimethoxybenzene |
| 1,4-Dimethoxybenzene |
| Anisole |
Reactivity Profiles and Mechanistic Investigations of 2 Iodo 3,4,5 Trimethoxybenzaldehyde
Palladium-Catalyzed Cross-Coupling and Annulation Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Iodo-3,4,5-trimethoxybenzaldehyde, the presence of the aryl iodide moiety makes it an excellent substrate for such reactions.
Annulation with Arynes for the Synthesis of Fluoren-9-one Scaffolds
The reaction of this compound with arynes, highly reactive intermediates, in the presence of a palladium catalyst can lead to the formation of fluoren-9-one scaffolds. This annulation process involves the formation of new rings, providing access to complex polycyclic aromatic systems. Fluorene-based compounds are of significant interest due to their applications in materials science, including as organic semiconductors, optoelectronics, and organic dyes. thieme-connect.de
The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) complex. researchgate.netuwindsor.ca This step involves the cleavage of the carbon-iodine bond and the formation of an organopalladium(II) intermediate. researchgate.net The efficiency of this process is influenced by several factors, including the steric and electronic properties of the ligands on the palladium catalyst and the aryl halide itself. chemrxiv.org
In the case of this compound, the presence of substituents ortho to the iodine atom can introduce steric hindrance. This steric bulk can affect the rate of oxidative addition. Studies on related systems have shown that increased steric hindrance can slow down the reaction. researchgate.net The mechanism of oxidative addition can be complex, with possibilities including a three-centered concerted mechanism or a nucleophilic displacement (SNAr-like) pathway. chemrxiv.org The preferred mechanism can be influenced by the solvent, ligands, and the nature of the halide. chemrxiv.org For aryl iodides, a concerted mechanism is often proposed. chemrxiv.org
Table 1: Factors Influencing Palladium-Catalyzed Reactions
| Factor | Influence on Reactivity |
| Ligand Steric Bulk | Can hinder the approach of the palladium catalyst, potentially slowing the oxidative addition step. researchgate.net |
| Ligand Electronics | Electron-donating ligands can increase the electron density on the palladium center, facilitating oxidative addition. |
| Solvent Polarity | Polar solvents can influence the reaction mechanism, potentially favoring a nucleophilic displacement pathway. chemrxiv.org |
| Halide Identity | The reactivity order is generally I > Br > Cl, making aryl iodides highly reactive substrates. wikipedia.orglibretexts.org |
The annulation reaction between this compound and arynes allows for the synthesis of a variety of fluoren-9-one derivatives. The substitution pattern on the aryne precursor can be varied to introduce different functional groups onto the fluoren-9-one core. However, the reaction may have limitations. Severe steric hindrance on either the aryl iodide or the aryne could impede the reaction. Additionally, the electronic properties of the substituents can influence the reactivity of the aryne and the subsequent cyclization steps.
Sonogashira-Type Coupling for Alkynyl Group Introduction
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org
Utilizing this compound as the aryl halide, the Sonogashira coupling allows for the direct introduction of an alkynyl group at the 2-position. The reaction is typically carried out under mild conditions, often at room temperature in the presence of a base like an amine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org The high reactivity of the carbon-iodine bond ensures efficient coupling. libretexts.org The choice of the terminal alkyne allows for the introduction of a wide range of substituents, further diversifying the potential products.
Table 2: Typical Conditions for Sonogashira Coupling
| Component | Role | Example |
| Palladium Catalyst | Facilitates the cross-coupling | PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Increases reactivity | CuI |
| Base | Neutralizes HX byproduct | Triethylamine, Diethylamine |
| Solvent | Reaction medium | DMF, Ether, Triethylamine |
Nucleophilic Displacement and Transformations of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, leading to the displacement of the iodide. This reactivity allows for the introduction of various functional groups at the 2-position.
Chemo- and Regioselective Hydrolysis to 2-Hydroxy-3,4,5-trimethoxybenzaldehyde
The selective conversion of the aryl iodide to a hydroxyl group represents a key transformation. This can be achieved through hydrolysis, a reaction where water or a hydroxide (B78521) source acts as the nucleophile. The challenge in this transformation lies in achieving chemo- and regioselectivity, meaning the reaction should selectively target the carbon-iodine bond without affecting the aldehyde or methoxy (B1213986) groups.
This transformation can be accomplished under specific reaction conditions, often involving a base and sometimes a transition metal catalyst. For instance, hydroxylation of similar iodoarenes has been achieved using sodium hydroxide in water at elevated temperatures. The electron-withdrawing nature of the adjacent aldehyde group can facilitate the nucleophilic aromatic substitution process. The resulting product, 2-Hydroxy-3,4,5-trimethoxybenzaldehyde, is a valuable building block for the synthesis of more complex molecules.
Copper-Catalyzed Hydroxylation Mechanisms
The conversion of aryl halides to phenols is a fundamental transformation in organic synthesis. For aryl iodides such as this compound, this is commonly achieved through copper-catalyzed hydroxylation, often referred to as an Ullmann-type reaction. While specific mechanistic studies on this compound are not extensively documented, the mechanism is well-understood for a broad range of aryl halides. nih.govorganic-chemistry.org
The catalytic cycle is generally believed to proceed through the following key steps:
Formation of a Copper(I) Hydroxide or Alkoxide Complex: The reaction is initiated by the interaction of a Cu(I) salt with a base (e.g., NaOH, KOH) to form a reactive copper(I) hydroxide or a related species. In many systems, a ligand is used to stabilize the copper center and enhance its solubility and reactivity. organic-chemistry.orgnih.gov Ligands such as 8-hydroxyquinoline (B1678124) derivatives or N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) have proven effective. nih.govconsensus.app
Oxidative Addition: The aryl iodide, this compound, undergoes oxidative addition to the Cu(I) complex. This step involves the cleavage of the carbon-iodine bond and forms a transient, high-valent Cu(III)-aryl intermediate.
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination, forming the new carbon-oxygen bond of the phenol (B47542) product (2-hydroxy-3,4,5-trimethoxybenzaldehyde) and regenerating a Cu(I) species, which can re-enter the catalytic cycle.
An alternative pathway involving a Cu(I)/Cu(II) cycle without the formation of a Cu(III) species has also been proposed, particularly in ligand-free systems. nih.gov The presence of electron-donating methoxy groups on the aromatic ring of this compound is expected to facilitate the oxidative addition step.
Influence of Reaction Conditions on Hydrolysis Efficiency
The efficiency of the copper-catalyzed hydroxylation of aryl iodides is highly dependent on the specific reaction conditions. Key parameters include the choice of copper source, ligand, base, solvent, and temperature. nih.govrsc.org While specific optimization data for this compound is limited, studies on analogous aryl iodides provide valuable insights into the factors governing reaction yield and efficiency. nih.govosti.gov
Aryl iodides are generally more reactive than the corresponding bromides or chlorides, often allowing for milder reaction conditions, such as lower temperatures and lower catalyst loadings. consensus.app The steric hindrance from the ortho-iodo group in this compound might slightly increase the energy barrier for the reaction compared to a para-substituted analogue, potentially requiring slightly more forcing conditions. organic-chemistry.org
Below is a table summarizing typical conditions for the hydroxylation of various aryl iodides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Representative Conditions for Copper-Catalyzed Hydroxylation of Aryl Iodides Note: This table presents data for various aryl iodides to illustrate the influence of reaction parameters, as specific data for this compound is not readily available in the cited literature.
| Aryl Iodide | Copper Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Cu-g-C₃N₄ (4) | None | NaOH (4) | DMSO/H₂O | 120 | 96 | rsc.org |
| 4-Iodotoluene | CuI (1) | 8-Hydroxyquinaldine (20) | TBAH (2) | DMSO/H₂O | 100 | 98 | organic-chemistry.org |
| 4-Iodoanisole | CuI (1) | 8-Hydroxyquinaldine (20) | TBAH (2) | DMSO/H₂O | 100 | 95 | organic-chemistry.org |
| 1-Iodonaphthalene | Cu(acac)₂ (0.5) | BHMPO (1) | Cs₂CO₃ (2) | Dioxane/H₂O | 60 | 95 | consensus.app |
| 2-Iodotoluene | CuI (1) | 8-Hydroxyquinaldine (20) | TBAH (2) | DMSO/H₂O | 110 | 94 | organic-chemistry.org |
Aldehyde Functional Group Reactivity and Derivatization
The aldehyde group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
Wittig Reactions for Stereoselective Olefin Formation
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com The reaction of this compound with a phosphorus ylide (Wittig reagent) provides a direct route to stilbene-like structures, where the geometry of the resulting double bond can often be controlled. The mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine (B1666868) intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. libretexts.org This ring then fragments to yield the final alkene and a stable triphenylphosphine (B44618) oxide byproduct.
The stereoselectivity of the Wittig reaction is a key feature and is highly dependent on the nature of the ylide. Ylides are generally classified as "stabilized" or "non-stabilized".
Non-stabilized ylides (e.g., where the ylidic carbon is attached to alkyl groups) are highly reactive and typically react with aldehydes under kinetic control. The initial cycloaddition to form the oxaphosphetane is irreversible, and the transition state leading to the cis-oxaphosphetane is sterically favored, resulting in the preferential formation of the (Z)-alkene. quora.com
Stabilized ylides (e.g., where the ylidic carbon is adjacent to an electron-withdrawing group like an ester) are less reactive. The initial addition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the (E)-alkene as the major product. libretexts.org
For the reaction of this compound with a non-stabilized ylide like benzylidenetriphenylphosphorane, (Z)-selectivity is generally expected. elsevierpure.com However, the substitution pattern on the benzaldehyde (B42025) can influence the Z/E ratio. Studies on ortho-substituted benzaldehydes have shown that steric and electronic effects can significantly impact stereoselectivity. researchgate.netresearchgate.net The presence of the bulky ortho-iodo group in this compound could potentially enhance Z-selectivity by further favoring a sterically less hindered transition state.
Table 2: Effect of Benzaldehyde Substituents on Stereoselectivity in a Wittig Reaction Note: This table shows results for the reaction of various substituted benzaldehydes with benzyltriphenylphosphonium (B107652) chloride in a CH₂Cl₂/H₂O two-phase system with NaOH, illustrating substituent effects on stilbene (B7821643) formation.
| Benzaldehyde Substituent | Z:E Ratio of Stilbene | Reference |
|---|---|---|
| H (Benzaldehyde) | 71:29 | researchgate.net |
| 4-Methoxy | 73:27 | researchgate.net |
| 4-Chloro | 65:35 | researchgate.net |
| 2-Chloro | 81:19 | researchgate.netresearchgate.net |
| 2-Hydroxy | 95:5 | researchgate.net |
Reductive Amination Pathways Leading to Benzylamine (B48309) Derivatives
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds. wikipedia.org For this compound, this reaction provides a direct pathway to a variety of substituted benzylamine derivatives, which are valuable scaffolds in medicinal chemistry. The process typically occurs in a one-pot fashion and involves two key steps: acsgcipr.org
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine under neutral or mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). wikipedia.org
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond. This reduction is typically achieved using a selective reducing agent that reduces the imine/iminium ion in preference to the starting aldehyde.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govmasterorganicchemistry.com NaBH₃CN and NaBH(OAc)₃ are particularly effective as they are stable in mildly acidic conditions that favor imine formation and are less reactive towards aldehydes and ketones. nih.gov The steric hindrance imposed by the ortho-iodo group on this compound may slow the initial nucleophilic attack by the amine, potentially requiring longer reaction times or slightly elevated temperatures. nih.gov
Table 3: Examples of Reductive Amination Conditions for Benzaldehyde Derivatives Note: This table provides a set of varied conditions for the reductive amination of benzaldehydes to demonstrate the versatility of the method.
| Aldehyde | Amine | Reducing Agent | Solvent | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 95 | nih.gov |
| Benzaldehyde | Morpholine | NaBH₃CN | MeOH | 96 | masterorganicchemistry.com |
| 4-Methoxybenzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 94 | nih.gov |
| Benzaldehyde | Ammonia | H₂ / Ni Catalyst | (solvent-free) | >90 (selectivity) | acsgcipr.org |
| 4-Chlorobenzaldehyde | Piperidine | α-picoline-borane | H₂O | 92 | organic-chemistry.org |
Radical Reaction Pathways
The structure of this compound offers two potential sites for initiating radical reactions: the aldehyde C-H bond and the C-I bond.
Aldehyde-Initiated Radical Reactions: Aromatic aldehydes can be promoted to an excited state photochemically. This excited state can abstract a hydrogen atom from a suitable donor or undergo self-reduction to generate a radical pair, including a benzoyl radical. beilstein-journals.org This benzoyl radical could then participate in various radical transformations, such as addition to olefins. acs.org
Aryl Iodide-Initiated Radical Reactions: The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon exposure to heat, light, or a radical initiator (e.g., AIBN, triethylborane). This cleavage generates a 3,4,5-trimethoxy-2-formylphenyl radical. Aryl radicals are highly reactive intermediates that can undergo a variety of synthetically useful reactions. For example, they can add across the double or triple bonds of unsaturated compounds in an intermolecular fashion. nih.gov In an intramolecular context, if an appropriate unsaturated moiety were present elsewhere in the molecule, this aryl radical could initiate a radical cyclization cascade, a powerful tool for constructing complex ring systems. nih.gov
A plausible intermolecular radical pathway for this compound could involve its reaction with an alkene in the presence of a radical initiator. The initially formed aryl radical would add to the alkene, generating a new alkyl radical, which would then be trapped, for instance, by abstracting a hydrogen atom from a donor to complete the reaction.
Intramolecular Aryl Radical Cyclizations
Intramolecular aryl radical cyclizations are powerful bond-forming reactions that enable the synthesis of various heterocyclic and polycyclic compounds. In the context of this compound derivatives, these reactions typically involve the generation of an aryl radical at the C-2 position, which then attacks a tethered unsaturated moiety within the same molecule.
One notable application involves the synthesis of benzomacrolactams. For instance, the N-(4-allyloxybutyl)-2-iodobenzamide, a derivative of the title compound, undergoes a regioselective 12-endo aryl radical cyclization when treated with tri-n-butyltin hydride to yield a benzomacrolactam. researchgate.net The structure of the resulting product is confirmed through extensive NMR spectroscopy, including 1H and 13C NMR, as well as DEPT, COSY, COSYLR, and HMQC experiments. researchgate.net
The efficiency and regioselectivity of these cyclizations are influenced by several factors, including the nature of the radical initiator, the length and flexibility of the tether connecting the aryl radical precursor to the radical acceptor, and the presence of substituents on the aromatic ring.
| Reactant | Reagent | Product | Cyclization Mode |
| N-(4-allyloxybutyl)-2-iodobenzamide | tri-n-butyltin hydride | Benzomacrolactam | 12-endo |
Investigation of Carbon-Iodine Bond Activation through Spin-Center Shift (SCS) Processes
The activation of the carbon-iodine bond in this compound is a critical step in many of its synthetic applications. Spin-Center Shift (SCS) is a mechanistic pathway that has been investigated to understand this bond activation process. SCS involves the transfer of a radical center from one atom to another within a molecule, often leading to bond cleavage.
In the case of aryl iodides like this compound, the interaction with a radical initiator can lead to the formation of a transient radical adduct. Subsequent SCS can then facilitate the homolytic cleavage of the C-I bond, generating an aryl radical. The trimethoxyphenyl group in the title compound can influence the stability of the radical intermediates and the kinetics of the SCS process.
Detailed mechanistic studies often employ computational methods and experimental techniques like laser flash photolysis to probe the transient species and reaction pathways involved in the C-I bond activation. These investigations provide valuable insights into the factors governing the efficiency of radical generation and subsequent reactions.
| Process | Description | Significance |
| Spin-Center Shift (SCS) | Transfer of a radical center from one atom to another within a molecule. | Facilitates the homolytic cleavage of the carbon-iodine bond, leading to the formation of an aryl radical. |
Applications of 2 Iodo 3,4,5 Trimethoxybenzaldehyde As a Key Building Block in Complex Molecule Synthesis
Construction of Polycyclic and Heterocyclic Scaffolds
The inherent reactivity of 2-Iodo-3,4,5-trimethoxybenzaldehyde has been harnessed by chemists to assemble intricate molecular frameworks, demonstrating its utility in modern synthetic strategies.
Synthesis of Naturally Occurring and Synthetic Coumarin (B35378) Analogues
Coumarins, a class of benzopyrone-containing compounds, are widely recognized for their significant biological activities. nih.govscispace.com The synthesis of coumarin analogues can be achieved through various methods, with the Knoevenagel and Perkin reactions being prominent examples. nih.govlongdom.orgyoutube.com
The Knoevenagel condensation typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. youtube.com For the synthesis of coumarins, a salicylaldehyde (B1680747) derivative reacts with a compound containing an active methylene group, such as ethyl acetoacetate, in the presence of a weak base. youtube.com While direct use of this compound in this reaction to form a coumarin is not explicitly detailed in readily available literature, its structural features suggest potential applicability. A plausible route would involve the initial conversion of the iodobenzaldehyde to a corresponding salicylaldehyde derivative, which could then undergo Knoevenagel condensation.
The Perkin reaction offers another pathway to coumarins, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. longdom.orgsciforum.net For instance, salicylaldehyde can be converted to coumarin using acetic anhydride and sodium acetate. wikipedia.org Similar to the Knoevenagel condensation, the direct application of this compound in the Perkin reaction for coumarin synthesis would likely necessitate its prior conversion to a salicylaldehyde derivative.
| Reaction Type | General Reactants | Potential Intermediate from this compound |
| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | 2-Hydroxy-3,4,5-trimethoxybenzaldehyde |
| Perkin Reaction | Salicylaldehyde, Acid Anhydride, Alkali Salt | 2-Hydroxy-3,4,5-trimethoxybenzaldehyde |
Access to Substituted Fluoren-9-ones with Defined Architectures
Fluoren-9-ones are an important class of polycyclic aromatic compounds with applications in materials science and medicinal chemistry. A powerful method for their synthesis involves the palladium-catalyzed carbonylation of 2-halobiaryls. This strategy relies on the formation of a biaryl precursor, which then undergoes intramolecular cyclization with the incorporation of a carbonyl group.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryls. libretexts.orgnih.govresearchgate.netnih.gov In this context, this compound can serve as a key starting material. It can be coupled with a suitable arylboronic acid to generate a 2'-formyl-biaryl intermediate. Subsequent intramolecular reactions, such as a palladium-catalyzed C-H activation/carbonylation cascade, can then lead to the formation of the fluoren-9-one scaffold. For example, the synthesis of 3,4,5-trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde, a key intermediate for cytotoxic biaryls, has been reported, showcasing the utility of related trimethoxy-substituted benzaldehydes in constructing complex biaryl systems. researchgate.net
Assembly of Helicenes via Iterative Radical Cyclization Methodologies
Helicenes are polycyclic aromatic compounds with a unique helical structure, leading to interesting chiroptical properties. One established method for their synthesis is the photocyclization of stilbene (B7821643) precursors. nih.gov This process typically involves the irradiation of a stilbene derivative, leading to an intramolecular cyclization and subsequent oxidation to form the rigid, helical helicene framework.
The synthesis of the required stilbene precursors can be achieved through various olefination reactions, with the Wittig reaction being a prominent example. wiley-vch.deyoutube.comfu-berlin.de This reaction involves the coupling of an aldehyde with a phosphonium (B103445) ylide. This compound can serve as the aldehyde component in a Wittig reaction with a suitable benzylphosphonium salt to generate a substituted iodostilbene. This iodostilbene can then be further functionalized, for example, through another coupling reaction, to create a more complex stilbene derivative that, upon photocyclization, would yield a helicene. While direct iterative radical cyclization from the benzaldehyde (B42025) is not a standard approach, the formation of stilbene precursors opens the door to subsequent cyclization strategies.
Intermediate in Biomimetic and Natural Product Total Synthesis
The strategic placement of functional groups in this compound makes it a valuable intermediate in the synthesis of complex natural products and their analogues.
Precursor in Synthetic Routes to Steganone (B1246090) Analogues
Steganone and its analogues are a class of lignans (B1203133) that exhibit significant antitumor activity. A key structural feature of these molecules is the biaryl linkage. The synthesis of this biaryl core is a critical step in the total synthesis of steganone analogues.
The Ullmann coupling reaction, which involves the copper-promoted coupling of two aryl halides, is a classic method for forming biaryl bonds. While modern variations often utilize palladium catalysis, the fundamental principle remains a powerful tool. This compound, or a derivative thereof, can be envisioned as one of the aryl halide partners in an Ullmann-type coupling to construct the central biaryl unit of steganone analogues. The regioselective synthesis of a 3,4,5-trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde has been reported as a key intermediate for divergent preparation of cytotoxic biaryls, highlighting the feasibility of such coupling strategies with highly substituted benzaldehydes. researchgate.net
Formation of Iodostilbene Intermediates
As mentioned previously, the Wittig reaction is a powerful tool for the synthesis of stilbenes. wiley-vch.deyoutube.comfu-berlin.de The reaction of this compound with a benzylphosphonium salt provides a direct route to 2-iodo-3,4,5-trimethoxystilbene derivatives. These iodostilbenes are valuable intermediates in their own right. The iodine atom can be further functionalized through a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of additional structural complexity. This modular approach enables the synthesis of a diverse range of stilbene-based compounds with tailored properties. For example, a related brominated 3,4,5-trimethoxybenzaldehyde (B134019) has been used in a sequence involving a Suzuki coupling and a subsequent Wittig reaction to generate complex biaryl stilbenes. nih.gov
| Precursor | Reaction | Product |
| This compound | Wittig Reaction | 2-Iodo-3,4,5-trimethoxystilbene |
| This compound | Suzuki Coupling | 2'-Formyl-biaryl |
Development of Advanced Organic Materials and Ligands
The strategic use of this compound as a precursor extends into the realm of advanced organic materials and the synthesis of specialized ligands. Its unique combination of an aldehyde for condensation reactions, an iodine atom for post-synthetic modification, and electron-donating methoxy (B1213986) groups makes it a valuable component in constructing complex, functional molecular architectures.
Incorporation into Porphyrin Frameworks as Electron-Rich Components
Porphyrins, a class of macrocyclic aromatic compounds, are pivotal in a wide range of applications, from catalysis and sensing to materials science, due in part to their tunable electronic properties. The introduction of electron-donating or electron-withdrawing substituents at the meso-positions of the porphyrin ring can significantly influence the electron density of the macrocycle, thereby altering its chemical and physical characteristics.
While direct synthesis of porphyrins using this compound is not extensively documented in publicly available research, the incorporation of the closely related 3,4,5-trimethoxyphenyl moiety at the meso-positions is a known strategy for creating electron-rich porphyrin systems. The three methoxy groups on the phenyl ring act as strong electron-donating groups, increasing the electron density of the porphyrin core. This enhanced electron density can lower the oxidation potential of the porphyrin, making it a more effective reducing agent in catalytic cycles.
A notable example involves the synthesis of electron-rich nickel porphyrins using a derivative of 2-hydroxy-3,4,5-trimethoxybenzaldehyde. In this approach, the aldehyde is first modified and then undergoes a Rothemund-type condensation reaction with pyrrole (B145914) to form a tetra-meso-substituted porphyrin. The resulting structure is a four-fold meso-3,4,5-trimethoxyphenyl-substituted porphyrin, which is subsequently metalated with nickel. This process yields an electron-rich porphyrin system with potential applications in electrocatalysis. The trimethoxyphenyl groups are key to establishing the desired electronic properties of the final molecule.
The presence of an iodine atom in this compound offers an additional advantage for the development of advanced porphyrin-based materials. This halogen can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the attachment of other functional groups or the linkage of the porphyrin to other molecular systems or solid supports. This potential for post-synthetic modification opens up avenues for creating highly tailored porphyrin frameworks with specific properties for targeted applications.
Computational and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable tools for the detailed analysis of molecular structures and for tracking the progress of chemical reactions. For 2-Iodo-3,4,5-trimethoxybenzaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. In the context of this compound, ¹H NMR and ¹³C NMR are crucial for confirming the regiochemistry of the substituents on the benzene (B151609) ring.
In a related compound, 2-iodo-3,4,5-trimethoxybenzoic acid, ¹H and ¹³C NMR spectroscopy were instrumental in analyzing its structural features. researchgate.net The chemical shifts and coupling patterns in the NMR spectra provide definitive evidence for the relative positions of the iodo, methoxy (B1213986), and aldehyde groups. For instance, the proton of the aldehyde group typically appears as a singlet at a characteristic downfield chemical shift. The aromatic proton, situated between the iodine and another substituent, will also exhibit a specific chemical shift and coupling constant, if any, which helps in its assignment. The three methoxy groups, while chemically similar, may show distinct signals depending on their electronic environment, further aiding in the structural confirmation.
Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) NMR analysis, can complement experimental data by predicting chemical shifts for different possible isomers. cam.ac.uksemanticscholar.org By comparing the calculated shifts with the experimental spectrum, researchers can confidently assign the regio- and stereochemistry of the molecule. cam.ac.uksemanticscholar.org
Table 1: Representative ¹H NMR Data for Substituted Benzaldehydes
| Compound | Solvent | Chemical Shift (δ) of Aldehyde Proton (ppm) | Aromatic Proton(s) Chemical Shift (δ) (ppm) | Methoxy Proton(s) Chemical Shift (δ) (ppm) |
| 3,4,5-Trimethoxybenzaldehyde (B134019) | - | 9.84 | 7.12 (s, 2H) | 3.94 (s, 6H), 3.90 (s, 3H) |
| 2,3,4-Trimethoxybenzaldehyde | - | 10.31 | 7.63 (d, 1H), 6.95 (d, 1H) | 4.08 (s, 3H), 3.94 (s, 3H), 3.91 (s, 3H) |
Infrared (IR) Spectroscopy for Functional Group Analysis in Synthetic Transformations
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scispace.com In the synthesis and subsequent reactions of this compound, IR spectroscopy is invaluable for monitoring the transformation of functional groups.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these is the strong absorption from the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1670-1780 cm⁻¹. pressbooks.pub Specifically, for an aromatic aldehyde, this peak is expected around 1705 cm⁻¹. pressbooks.pub The C-H bond of the aldehyde group also gives rise to characteristic, albeit weaker, absorbances around 2750 and 2850 cm⁻¹. pressbooks.pub
Other key absorptions include those from the C-O stretching of the methoxy groups and the C-I stretching vibration. The aromatic C-H and C=C stretching and bending vibrations will also be present, providing a "fingerprint" for the molecule. libretexts.orgpressbooks.pub For example, in a study of the related 2,6-diiodo-3,4,5-trimethoxybenzoic acid, FT-IR spectroscopy was used to analyze its structural features. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1700 - 1710 |
| Aldehyde (C-H) | Stretch | 2720 - 2820 and 2880 - 2980 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Methoxy (C-O) | Stretch | 1000 - 1300 |
| C-I | Stretch | 500 - 600 |
Note: The exact positions of the peaks can be influenced by the electronic effects of the various substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, which has a molecular formula of C₁₀H₁₁IO₄, the expected molecular weight is approximately 322.1 g/mol . hoffmanchemicals.com
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
The fragmentation pattern provides further structural information. Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1), the formyl radical (M-29), or carbon monoxide (M-28). The presence of the three methoxy groups and the iodine atom will also lead to characteristic fragmentation patterns, such as the loss of methyl radicals (CH₃) or methoxy radicals (OCH₃). Analysis of these fragments helps to piece together the structure of the original molecule. For instance, mass spectrometry data is available for the related compound 2,3,4-Trimethoxybenzaldehyde, showing prominent peaks that correspond to its fragmentation. nih.gov
Theoretical and Quantum Chemical Studies
In addition to experimental techniques, computational chemistry plays a vital role in understanding the properties and reactivity of molecules like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.uamdpi.com For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity.
By performing DFT calculations, researchers can optimize the molecular geometry to find the most stable conformation. These calculations can also predict various electronic properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP). researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com
Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net This comparative approach was successfully used in the study of 2,4,5-trimethoxybenzaldehyde, where DFT calculations at the B3LYP/6-311G(d) level of theory were employed. researchgate.net Reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be derived from DFT calculations, providing a quantitative measure of the molecule's reactivity towards different reagents. mdpi.com
Exploration of Reaction Mechanisms via Computational Modeling
For reactions involving this compound, computational modeling can be used to explore potential reaction mechanisms. For example, in a Suzuki or Heck coupling reaction where the iodine atom is replaced, computational studies can help to understand the oxidative addition, transmetalation (in the case of Suzuki), and reductive elimination steps of the catalytic cycle. These models can predict the activation energies for different pathways, helping to explain the observed product distribution and reaction rates.
By modeling the interaction of the substrate with the catalyst and other reagents, researchers can identify the key factors that control the reaction's outcome. This knowledge can then be used to optimize reaction conditions and to design more efficient synthetic routes.
Future Research Trajectories and Underexplored Potential
Development of Enantioselective Transformations Utilizing 2-Iodo-3,4,5-trimethoxybenzaldehyde
The development of asymmetric reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While the parent compound, 3,4,5-trimethoxybenzaldehyde (B134019), serves as a starting material in the synthesis of bioactive molecules like (+)-N-acetylcolchinol through aldol (B89426) condensations, the introduction of a bulky, electron-withdrawing iodine atom at the C-2 position presents a compelling opportunity for developing new enantioselective transformations. rsc.org
Future research could focus on leveraging the ortho-iodo substituent to exert stereochemical control. The steric hindrance imposed by the iodine atom could influence the facial selectivity of nucleophilic attacks on the adjacent aldehyde carbonyl. This could be exploited in organocatalyzed or metal-catalyzed reactions, such as:
Asymmetric Aldol Additions: Investigating how the iodine influences the stereochemical outcome in proline-catalyzed or metal-Lewis acid-catalyzed aldol reactions could lead to the synthesis of chiral β-hydroxy aldehydes with high diastereoselectivity and enantioselectivity.
Enantioselective Reductions: The development of catalytic systems for the enantioselective reduction of the aldehyde to a chiral alcohol, where the iodine atom directs the approach of the reducing agent, is a promising area.
Asymmetric Imino-Ene Reactions: Utilizing the aldehyde to form chiral imines, which then undergo enantioselective reactions, could be influenced by the electronic and steric nature of the ortho-iodo group.
The interplay between the bulky iodine and the reactive aldehyde center is a key area for exploration, potentially leading to novel methods for creating stereogenic centers with high precision.
Exploration of Novel Catalytic Systems for C-I Bond Functionalization
The carbon-iodine (C-I) bond is a highly versatile functional group handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The C-I bond in this compound is primed for such transformations, and future research should explore a wide array of modern catalytic systems to diversify its chemical space.
The electron-donating nature of the three methoxy (B1213986) groups can influence the oxidative addition step in many catalytic cycles, making this substrate's reactivity distinct from less electron-rich aryl iodides. Research should be directed towards:
Palladium- and Nickel-Catalyzed Couplings: Systematic investigation of Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions to append various aryl, alkyl, alkynyl, and amino moieties at the C-2 position.
Copper-Catalyzed Reactions: Exploration of Ullmann-type couplings to form C-O and C-S bonds, creating diaryl ethers and thioethers, which are prevalent in many bioactive compounds.
Photoredox Catalysis: Utilizing light-mediated catalytic systems to achieve novel C-I bond functionalizations under mild conditions, including radical-based transformations that might be inaccessible through traditional thermal methods.
C-H Activation/C-I Coupling Cascades: Designing one-pot reactions where a C-I coupling is followed by a directed C-H activation at another site on the newly introduced group, enabling rapid increases in molecular complexity.
The development of robust catalytic protocols tailored to this specific substrate would enable the generation of large libraries of 2-substituted-3,4,5-trimethoxybenzaldehyde derivatives for biological screening and materials science applications.
Integration into Flow Chemistry Methodologies for Scalable Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and amenability to automation and scale-up. beilstein-journals.org The integration of this compound into continuous flow methodologies represents a significant opportunity for the efficient and scalable synthesis of its derivatives.
Future research trajectories in this area could include:
Multi-Step Telescoped Synthesis: Designing integrated flow systems where this compound is sequentially functionalized. For instance, a first reactor module could perform a C-I cross-coupling reaction, with the output stream flowing directly into a second module for the transformation of the aldehyde group (e.g., reductive amination or oxidation). This approach minimizes manual handling and purification steps.
Photochemistry in Flow: Combining the advantages of photoredox catalysis with flow reactors to perform C-I bond functionalizations. Microreactors offer a large surface-area-to-volume ratio, ensuring efficient irradiation of the reaction mixture and precise control over reaction times, which can significantly improve yields and selectivities in photochemical processes. beilstein-journals.org
The development of such flow processes would be highly valuable for the industrial production of pharmaceuticals or high-value chemical intermediates derived from this compound.
Investigation of New Retrosynthetic Strategies Incorporating the Compound as a Synthon
In retrosynthetic analysis, this compound can be viewed as a powerful and versatile synthon—a building block representing a specific set of functionalities. Its true potential lies in synthetic strategies where the iodine and aldehyde groups are used in distinct and strategic ways.
Future research should focus on designing new retrosynthetic disconnections that hinge on the unique reactivity of this compound:
Late-Stage Functionalization: The C-I bond is an ideal handle for introducing key functional groups at a late stage in a complex synthesis. A synthetic route could be designed to build a molecular scaffold from the aldehyde end of the molecule, leaving the C-I bond intact for a final, crucial coupling step. This strategy offers flexibility and allows for the rapid synthesis of analogues.
Ortho-Lithiation/Halogen-Dance Chemistry: The iodine can direct ortho-lithiation or participate in halogen-dance reactions, allowing for the introduction of substituents at the C-6 position, adjacent to the iodine. This would provide access to fully substituted benzene (B151609) ring systems that are otherwise difficult to prepare.
Dual-Purpose Synthon: Designing syntheses where both the aldehyde and the iodine participate sequentially to construct complex heterocyclic systems. For example, an initial reaction at the aldehyde could be followed by an intramolecular C-I coupling to forge a new ring system. The retrosynthesis for N-acetylcolchinol, which disconnects to 3,4,5-trimethoxybenzaldehyde, provides a conceptual blueprint that can be expanded upon by leveraging the iodo-substituent for further diversification. rsc.org
By treating this compound as a strategic starting point, synthetic chemists can devise more convergent and efficient routes to complex natural products, medicinal agents, and novel organic materials.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-Iodo-3,4,5-trimethoxybenzaldehyde with high purity?
- Methodology : Begin with 3,4,5-trimethoxybenzaldehyde, synthesized via methoxylation of vanillin derivatives . Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or directed ortho-lithiation followed by quenching with iodine. Purify via sodium bisulfite (NaHSO₃) adduct formation, acid hydrolysis, and recrystallization in ethanol/water to achieve ≥99% purity. Gas chromatography (GC) with area normalization confirms purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H NMR identifies methoxy groups (δ 3.8–4.0 ppm) and aldehyde protons (δ 9.8–10.2 ppm); ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons.
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and C–I bond (500–600 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 322 (C₁₀H₁₁IO₄).
- GC-FID : Quantify purity using a flame ionization detector .
Advanced Research Questions
Q. How do steric and electronic effects influence this compound’s reactivity in palladium-catalyzed annulation?
- Mechanistic Analysis : Steric hindrance from ortho-methoxy groups impedes Pd(0) oxidative addition to the C–I bond, reducing yields (e.g., 41% in Pd-catalyzed fluorenone synthesis vs. 82% for less hindered analogs) . Electron-withdrawing substituents (e.g., fluorine) enhance electrophilicity of the aldehyde, accelerating cyclization, while electron-donating groups (e.g., methoxy) counteract this effect .
Q. What strategies improve yields in annulation reactions involving this compound?
- Optimization :
- Prolong reaction time (2× baseline in Pd-catalyzed systems) .
- Use bulky ligands (e.g., tri-tert-butylphosphine) to mitigate steric congestion.
- Employ polar aprotic solvents (e.g., DMF) to enhance solubility.
- Monitor intermediates via HPLC or TLC to identify kinetic bottlenecks .
Q. How can researchers resolve contradictions in catalytic efficiency between electron-rich and electron-deficient aryl iodides?
- Data Analysis Framework :
- Comparative Studies : Contrast reactivity of this compound (electron-rich) with fluorinated analogs (electron-deficient) in identical conditions (Table 1, entries 4 vs. 9 ).
- Kinetic Profiling : Measure oxidative addition rates using UV-Vis or ³¹P NMR to isolate steric/electronic contributions.
- Computational Modeling : DFT calculations quantify steric parameters (e.g., Tolman cone angles) and electronic effects (Hammett constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
